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molecular formula C12H9NO4S B8357420 4-(4-Hydroxy-phenylsulfanyl)-3-nitro-phenol

4-(4-Hydroxy-phenylsulfanyl)-3-nitro-phenol

Cat. No. B8357420
M. Wt: 263.27 g/mol
InChI Key: UZGFGXXGERUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The product from Example 153A (1.34 g, 5.09 mmol) was reacted with iron (1.42 g, 25.48 mmol) and ammonium chloride (409 mg, 1.5 mmol) in 20 mL EtOH/20 mL THF/6 mL water following the procedure from Example 9E to provide the title compound (1.168 g, 97%).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=2[N+:16]([O-])=O)=[CH:4][CH:3]=1.[Cl-].[NH4+]>CCO.[Fe]>[NH2:16][C:10]1[CH:11]=[C:12]([OH:15])[CH:13]=[CH:14][C:9]=1[S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
OC1=CC=C(C=C1)SC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
409 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.42 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1SC1=CC=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.168 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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